molecular formula C14H13N3O B1363510 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 80493-71-6

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1363510
CAS No.: 80493-71-6
M. Wt: 239.27 g/mol
InChI Key: ITUOXVCQWLKCGP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The structure consists of an imidazo[1,2-a]pyridine core fused with a 4-methoxyphenyl group, which contributes to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-methoxyacetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the pH, temperature, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, this reaction involves replacing a hydrogen atom with another substituent.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine
  • N-Phenylimidazo[1,2-a]pyridin-3-amine
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher selectivity and potency as a COX-2 inhibitor, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUOXVCQWLKCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363683
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80493-71-6
Record name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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